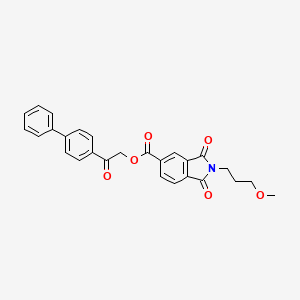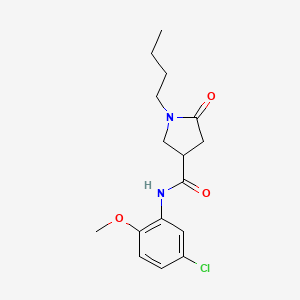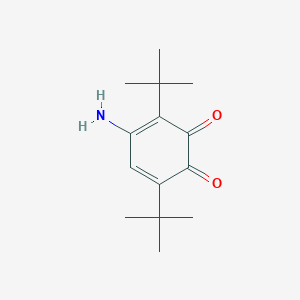![molecular formula C19H18N4O B4573290 1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4573290.png)
1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]-1,2,3,4-tetrahydroquinoline
説明
1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.14806121 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivative Formation
Cyclopropanation Processes : A study by Szakonyi et al. (2002) explored the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, using N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. This study detailed a unique cyclopropanation process, highlighting the versatility of tetrahydroquinoline derivatives in chemical synthesis (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002).
Anticancer Agent Synthesis : The tetrahydroisoquinoline moiety, closely related to tetrahydroquinoline, was identified as a common feature in biologically active molecules, including potential anticancer agents. A study by Redda et al. (2010) synthesized analogs with this moiety, demonstrating the potential for therapeutic applications (Redda, Gangapuram, & Ardley, 2010).
Biological Activity and Applications
Antimicrobial Studies : Mukhtar et al. (2022) conducted a study on chalcones incorporating the isoquinoline moiety, examining their antimicrobial properties. This research highlights the potential use of such compounds in developing new antimicrobial agents (Mukhtar et al., 2022).
Allosteric Modulation : A study by Mistry et al. (2016) on benzoquinazolinone, a compound structurally similar to tetrahydroquinoline, demonstrated its potential as an allosteric modulator of the muscarinic acetylcholine receptor. This suggests possible applications in neuropharmacology (Mistry et al., 2016).
Analgesic and Anti-inflammatory Activities : Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, demonstrating significant analgesic and anti-inflammatory activities. This indicates the potential of tetrahydroquinoline derivatives in pain and inflammation management (Dewangan et al., 2016).
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[4-(5-methyltriazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-14-13-20-21-23(14)17-10-8-16(9-11-17)19(24)22-12-4-6-15-5-2-3-7-18(15)22/h2-3,5,7-11,13H,4,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKAZXROQBSYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4573217.png)
![8,9-DIMETHYL-7-(3-PYRIDYL)-2-(2-THIENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4573221.png)

![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4573240.png)
![(5E)-1-METHYL-5-[(2E)-3-(2-NITROPHENYL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4573247.png)
![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B4573260.png)

![2-(4-Methylphenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B4573269.png)
![3,5-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4573278.png)
![{[3-(3-methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetonitrile](/img/structure/B4573283.png)
![N-(3-methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide](/img/structure/B4573284.png)


